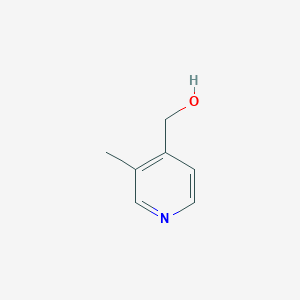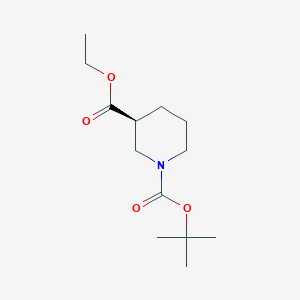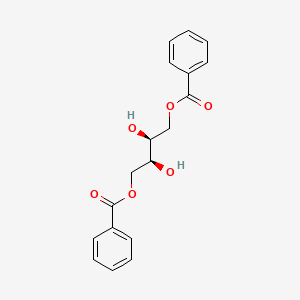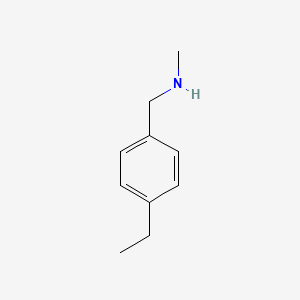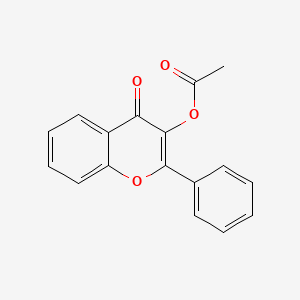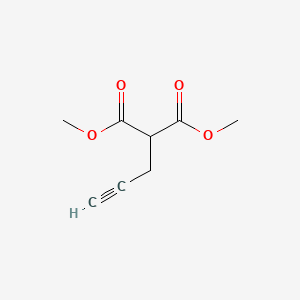
ジメチルプロパルギルマロネート
概要
説明
Dimethyl propargylmalonate is an organic compound with the molecular formula C8H10O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a propargyl group and two methoxycarbonyl groups. This compound is known for its versatility in organic synthesis, particularly in the formation of various heterocyclic compounds.
科学的研究の応用
Dimethyl propargylmalonate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
作用機序
Target of Action
Dimethyl propargylmalonate is a chemical compound that primarily targets various biochemical reactions. It is used as a reactant in the synthesis of different compounds .
Mode of Action
The mode of action of Dimethyl propargylmalonate involves its interaction with different biochemical targets. For instance, it participates in the [3+2] annulation reaction with various nitroalkenes in the presence of Triton B . It also plays a role in the preparation of “click BOX” ligands by copper-catalyzed cycloaddition and oxazoline ring formation reaction .
Biochemical Pathways
Dimethyl propargylmalonate affects several biochemical pathways. It is involved in the synthesis of nitro methylenecyclopentanes and propargylmalonamides intermediates . These intermediates are crucial in various biochemical pathways and have downstream effects on the overall biochemical processes.
Result of Action
The result of the action of Dimethyl propargylmalonate is the synthesis of various compounds. For example, it helps in the formation of nitro methylenecyclopentanes and propargylmalonamides intermediates . These compounds have various molecular and cellular effects.
生化学分析
Biochemical Properties
Dimethyl propargylmalonate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as [3+2] annulation with nitroalkenes and the formation of propargylmalonamides . These interactions are crucial for the synthesis of cyclopentene derivatives and other complex structures. The compound’s ability to participate in these reactions highlights its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of dimethyl propargylmalonate involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. It interacts with enzymes involved in the synthesis of complex organic molecules, facilitating or hindering their activity. Additionally, dimethyl propargylmalonate can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl propargylmalonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that dimethyl propargylmalonate remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for optimizing its use in biochemical research .
Dosage Effects in Animal Models
The effects of dimethyl propargylmalonate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity .
Transport and Distribution
Within cells and tissues, dimethyl propargylmalonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of dimethyl propargylmalonate are critical factors that influence its activity and effectiveness in biochemical applications .
Subcellular Localization
Dimethyl propargylmalonate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in biochemical research .
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl propargylmalonate can be synthesized through several methods. One common approach involves the alkylation of dimethyl malonate with propargyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like tetrahydrofuran at low temperatures to control the reactivity of the base and the alkylating agent .
Industrial Production Methods: Industrial production of dimethyl propargylmalonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
化学反応の分析
Types of Reactions: Dimethyl propargylmalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted malonates depending on the nucleophile used.
類似化合物との比較
Dimethyl malonate: Lacks the propargyl group and is less reactive in cycloaddition reactions.
Propargyl bromide: Contains the propargyl group but lacks the ester functionality, making it more reactive in alkylation reactions.
Diethyl propargylmalonate: Similar structure but with ethyl groups instead of methyl groups, leading to slightly different reactivity and physical properties.
Uniqueness: Dimethyl propargylmalonate is unique due to its combination of the propargyl group and ester functionalities, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in forming various chemical bonds and structures .
特性
IUPAC Name |
dimethyl 2-prop-2-ynylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-4-5-6(7(9)11-2)8(10)12-3/h1,6H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQAXFWWMXTVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404971 | |
| Record name | Dimethyl propargylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95124-07-5 | |
| Record name | Dimethyl propargylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl propargylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


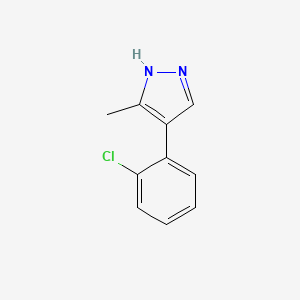
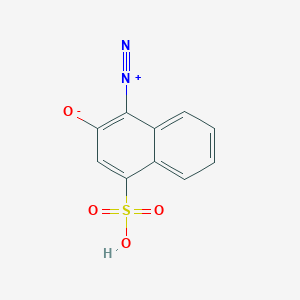
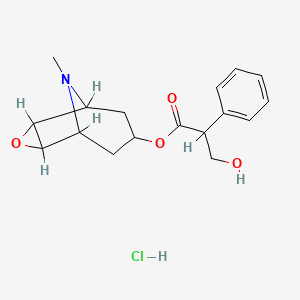
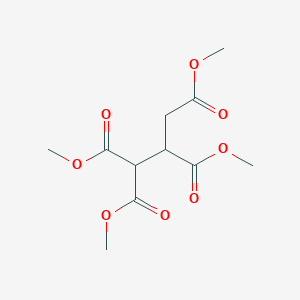
![2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1587068.png)
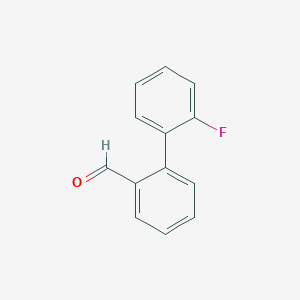
![Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587070.png)
![3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1587071.png)
